
Cilengitide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. This compound has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Chemoenzymatic Cyclization
This method employs thioesterase (TE) to catalyze cyclization, significantly improving efficiency over traditional chemical approaches ( ):
-
Substrate : Linear peptide L-asp-D-phe-N-met-L-val-L-arg-gly with a C-terminal benzyl sulfhydryl (BMT) group.
-
Reaction Conditions :
-
Buffer : 0.5 mM linear peptide in phosphate buffer (pH 7.0).
-
Catalyst : TE enzyme at a 1:10 enzyme-to-substrate ratio.
-
Time/Temp : 40 min at 24°C vs. 32 h for chemical methods.
-
-
Yield : 79.3% (vs. 27.2% for chemical synthesis).
Catalytic Efficiency Comparison
Parameter | Chemoenzymatic | Chemical |
---|---|---|
Reaction Time | 40 min | 32 h |
Yield | 79.3% | 27.2% |
Catalyst Load | 10% (w/w) | PyBOP/HOBt excess |
SPPS Coupling Efficiency ( )
Step | Amino Acid | Coupling Time | Purity (HPLC) |
---|---|---|---|
1 | Fmoc-Gly-OH | 1–3 h | >95% |
2 | Fmoc-L-Arg(Mtr)-OH | 2 h | 93% |
3 | Fmoc-N-Me-L-Val | 3 h | 89% |
4 | Fmoc-D-Phe-OH | 2.5 h | 91% |
Critical Reaction Mechanisms
-
TE-Mediated Cyclization : TE cleaves the thioester bond at the C-terminal BMT group, facilitating intramolecular amide bond formation between the N-terminal Asp and C-terminal Gly ( ).
-
PyBOP Activation : In SPPS, PyBOP generates active esters from carboxylates, enabling peptide bond formation without racemization ( ).
Degradation Pathways
Cilengitide undergoes proteolytic cleavage in biological systems, primarily at the Arg-Gly bond. In vitro studies show:
Functional Modifications
Structural analogs of Cilengitide have been synthesized to optimize integrin binding:
-
β-ACPC Incorporation : Substitution of Val with β-azabicyclo[3.3.0]octane-3-carboxylic acid (β-ACPC) reduces αvβ3 affinity by 50-fold ( ).
-
Alkyne Side Chains : Introduced for "click chemistry" conjugation, enabling drug-antibody conjugates ( ).
Stability Data
Condition | Stability ( ) |
---|---|
Aqueous Buffer (pH 7.4) | >24 h at 25°C |
Lyophilized State | >2 years at -20°C |
Plasma (Human) | 85% intact after 8 h |
Industrial-Scale Challenges
Aplicaciones Científicas De Investigación
Introduction to Cilengitide Trifluoroacetate
This compound is a cyclic pentapeptide that serves as an antagonist to integrins αVβ3 and αVβ5. This compound has gained attention in cancer research due to its ability to inhibit angiogenesis and tumor growth. Cilengitide's mechanism of action involves blocking the interaction between integrins and extracellular matrix proteins, which is crucial for tumor cell proliferation and metastasis.
Cancer Treatment
Cilengitide has been extensively studied for its therapeutic potential in various types of cancer, particularly glioblastoma and prostate cancer.
- Glioblastoma : In preclinical studies, cilengitide demonstrated significant efficacy against U87MG glioma cells, inhibiting adhesion and inducing apoptosis at concentrations of 20 μg/ml. In vivo studies showed that cilengitide administration (200 μg/animal per day) delayed tumor implantation, reduced growth, and extended survival in mouse models of glioblastoma .
- Prostate Cancer : A Phase II clinical trial evaluated cilengitide in patients with non-metastatic castration-resistant prostate cancer. The study aimed to assess the drug's safety and efficacy, focusing on PSA response rates. Despite no significant responses observed, the trial provided insights into the drug's safety profile and its potential role in cancer therapy .
Mechanistic Studies
Research has also explored the mechanistic pathways influenced by cilengitide:
- Epithelial-to-Mesenchymal Transition (EMT) : A study highlighted cilengitide's role in inhibiting TGF-β1-induced EMT in non-small cell lung cancer (NSCLC) cells. The findings indicated that cilengitide and its derivatives could inhibit markers associated with invasiveness, suggesting their potential as therapeutic agents against metastasis .
Synthesis Improvements
Innovations in the synthesis of cilengitide have been reported, enhancing its production efficiency:
- A novel enzymatic synthesis method using thioesterase was developed, significantly improving yield from 27.2% to 79.3% while reducing synthesis time from 32 hours to just 40 minutes. This advancement not only lowers production costs but also increases the availability of cilengitide for research and clinical applications .
Table: Summary of Clinical Trials Involving Cilengitide
Mecanismo De Acción
Cilengitide trifluoroacetate acts as an integrin antagonist by selectively blocking the activation of αvβ3 and αvβ5 integrins. These integrins are involved in angiogenesis, tumor invasion, and metastasis. By inhibiting these integrins, this compound disrupts cell-to-cell and cell-to-extracellular matrix interactions, leading to reduced tumor growth and angiogenesis .
Comparación Con Compuestos Similares
- Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate
- EMD 121974
- NSC 707544
- c (RGDF (NMe)V)
Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, this compound exhibits minimal toxicity and durable activity across a wide range of doses .
Actividad Biológica
Cilengitide trifluoroacetate (also known as EMD 121974 or NSC 707544) is a cyclic pentapeptide that functions primarily as an integrin inhibitor, specifically targeting the αvβ3 and αvβ5 integrins. Its biological activity is significant in the context of cancer therapy, particularly due to its effects on angiogenesis and tumor growth inhibition. This article delves into the detailed biological activities of this compound, supported by data tables and relevant research findings.
Cilengitide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is crucial for integrin-ligand interactions. By competing for this binding site, cilengitide effectively blocks the attachment of integrins to extracellular matrix proteins such as vitronectin and fibronectin, thereby inhibiting cellular adhesion and migration.
Inhibition of Angiogenesis
Cilengitide has demonstrated potent anti-angiogenic properties in vitro. Key findings include:
- Cell Adhesion Inhibition : At a concentration of 10 μM, cilengitide completely inhibits the attachment of various endothelial cell lines (BAE, BME, HUVE) to vitronectin and fibronectin .
- Angiogenesis Inhibition : Cilengitide inhibits angiogenesis in three-dimensional collagen and fibrin gels pretreated with FGF-2 or VEGF-A, with IC50 values ranging from 3 μM to 15 μM depending on the conditions .
Effects on Endothelial Cells
Cilengitide's effects extend to endothelial precursor cells (EPCs):
- Proliferation and Apoptosis : At a concentration of 50 μg/mL, it inhibits the proliferation of HMEC-1 cells by approximately 30% and induces apoptosis . Additionally, cilengitide treatment reduces EPC proliferation by nearly 40% over nine days and inhibits differentiation by over 80% at 14 days .
Antitumor Activity
Cilengitide exhibits significant antitumor effects across various cancer models:
- Tumor Growth Inhibition : In mouse models bearing glioblastoma (U87MG), treatment with 200 μg/day cilengitide delays tumor implantation and reduces tumor growth significantly .
- Apoptosis Induction : Cilengitide induces apoptosis in tumor cells; for instance, at a concentration of 25 μg/mL, it causes over 60% detachment of DAOY (medulloblastoma) and U87MG cells from vitronectin .
Preclinical Studies
In preclinical studies involving melanoma xenografts, cilengitide treatment resulted in prolonged survival compared to control groups (36.5 days vs. 17.3 days) due to its ability to enhance apoptosis in tumor cells .
Clinical Implications
Clinical trials have indicated that cilengitide can enhance the efficacy of cytotoxic agents when used in combination therapies. For example, combining cilengitide with radiation therapy significantly increased treatment efficacy in breast cancer models .
Data Summary
The following table summarizes key biological activities and their corresponding concentrations:
Activity Type | Concentration | Effect |
---|---|---|
Cell Adhesion Inhibition | 10 μM | Complete inhibition of endothelial cell attachment |
Angiogenesis Inhibition | IC50: 3-15 μM | Inhibition of angiogenesis in collagen/fibrin gels |
Endothelial Cell Proliferation | 50 μg/mL | ~30% reduction in proliferation |
Tumor Growth Delay | 200 μg/day | Significant delay in tumor implantation |
Apoptosis Induction | 25 μg/mL | ~50% apoptosis rate in glioma cells |
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJCSACXAPYNTG-LOPTWHKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41F3N8O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.